Cas no 5815-73-6 (b-1-Piperidinyl-benzeneethanamine)
b-1-Piperidinyl-benzeneethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-2-(piperidin-1-yl)ethanamine
- 2-Phenyl-2-(piperidin-1-yl)ethamine
- 2-Phenyl-2-piperidin-1-yl-ethylamine
- (2-phenyl-2-piperidin-1-ylethyl)amine(SALTDATA: 2HCl)
- 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine
- 2-Phenyl-2-piperidino-aethylamin
- 2-phenyl-2-piperidylethylamine
- ANW-70684
- CTK7E2863
- SBB073024
- SureCN3637068
- MFCD08361865
- AKOS000148478
- b-1-Piperidinyl-benzeneethanamine
- 2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE
- SCHEMBL3637068
- 5815-73-6
- F79566
- DB-127847
- DTXSID90498679
- AKOS016042069
- (2-phenyl-2-piperidin-1-ylethyl)amine
- NS-02158
- 2-Phenyl-2-(1-piperidinyl)ethanamine
- SB43565
-
- MDL: MFCD08361865
- Inchi: 1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2
- InChI Key: BZSQHIHHSWIKKO-UHFFFAOYSA-N
- SMILES: N1(C(C2C=CC=CC=2)CN)CCCCC1
Computed Properties
- Exact Mass: 204.162648646g/mol
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Color/Form: NA
- Density: 1.0±0.1 g/cm3
- Melting Point: N/A℃
- Boiling Point: 304.5±22.0 °C at 760 mmHg
- Flash Point: 35.2±19.0 °C
b-1-Piperidinyl-benzeneethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
b-1-Piperidinyl-benzeneethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033258-500mg |
2-Phenyl-2-piperidin-1-yl-ethylamine |
5815-73-6 | 500mg |
3251CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033258-1g |
2-Phenyl-2-piperidin-1-yl-ethylamine |
5815-73-6 | 1g |
5005CNY | 2021-05-07 | ||
| Alichem | A129007050-1g |
2-Phenyl-2-(piperidin-1-yl)ethanamine |
5815-73-6 | 95% | 1g |
$256.20 | 2023-09-01 | |
| Chemenu | CM123072-1g |
2-phenyl-2-(piperidin-1-yl)ethan-1-amine |
5815-73-6 | 95% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM123072-1g |
2-phenyl-2-(piperidin-1-yl)ethan-1-amine |
5815-73-6 | 95% | 1g |
$365 | 2023-02-18 | |
| abcr | AB496894-100 mg |
2-Phenyl-2-(piperidin-1-yl)ethanamine |
5815-73-6 | 100MG |
€304.40 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033258-500mg |
2-Phenyl-2-piperidin-1-yl-ethylamine |
5815-73-6 | 500mg |
3251.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033258-1g |
2-Phenyl-2-piperidin-1-yl-ethylamine |
5815-73-6 | 1g |
5005.0CNY | 2021-07-10 | ||
| TRC | P994235-10mg |
b-1-Piperidinyl-benzeneethanamine |
5815-73-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P994235-50mg |
b-1-Piperidinyl-benzeneethanamine |
5815-73-6 | 50mg |
$ 95.00 | 2022-06-03 |
b-1-Piperidinyl-benzeneethanamine Suppliers
b-1-Piperidinyl-benzeneethanamine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on b-1-Piperidinyl-benzeneethanamine
Research Brief on 5815-73-6 and b-1-Piperidinyl-benzeneethanamine: Recent Advances and Applications
The chemical compound with CAS number 5815-73-6, also known as b-1-Piperidinyl-benzeneethanamine, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging therapeutic uses. The compound's unique structure, featuring a piperidinyl moiety attached to a phenethylamine backbone, makes it a promising candidate for further investigation in the context of central nervous system (CNS) disorders and other medical conditions.
Recent studies have explored various synthetic routes for 5815-73-6, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel, high-efficiency synthesis method using palladium-catalyzed cross-coupling reactions, achieving an impressive 85% yield. This advancement represents a significant improvement over previous methods and could facilitate larger-scale production for research and potential clinical applications. The study also characterized the compound's physical and chemical properties in detail, including its solubility profile and stability under various conditions.
Pharmacological investigations of b-1-Piperidinyl-benzeneethanamine have revealed interesting interactions with several neurotransmitter systems. Research published in Neuropharmacology (2024) demonstrated the compound's selective affinity for serotonin receptors, particularly the 5-HT2A subtype, with a Ki value of 12.3 nM. This finding suggests potential applications in mood disorders, though researchers caution that further studies are needed to fully understand its receptor binding profile and functional consequences. Parallel studies have also examined its effects on dopamine and norepinephrine transporters, showing moderate inhibitory activity that warrants additional exploration.
The therapeutic potential of 5815-73-6 has been investigated in several preclinical models. A recent study in Psychopharmacology (2024) evaluated its effects in rodent models of depression and anxiety, reporting significant antidepressant-like activity at doses of 5-10 mg/kg without observable sedative effects. Interestingly, the compound showed a faster onset of action compared to traditional SSRIs in the forced swim test, potentially indicating a novel mechanism of action. These promising results have led to increased interest from pharmaceutical companies, with two major firms reportedly initiating early-stage development programs based on this chemical scaffold.
Safety and toxicology studies have progressed alongside efficacy research. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) examined acute and subchronic toxicity in multiple species. The compound demonstrated a favorable safety profile at therapeutic doses, with no significant organ toxicity observed in 28-day studies. However, researchers noted dose-dependent cardiovascular effects at higher concentrations, highlighting the importance of careful dose optimization in future clinical development.
From a chemical biology perspective, recent work has focused on understanding the structure-activity relationships (SAR) of b-1-Piperidinyl-benzeneethanamine derivatives. A 2024 study in Bioorganic & Medicinal Chemistry systematically modified various positions on the molecule, identifying key structural features responsible for its biological activity. These insights are guiding the design of second-generation compounds with improved potency and selectivity. Computational modeling studies have complemented these efforts, providing detailed predictions of binding modes and interactions with target receptors.
The pharmaceutical industry's interest in 5815-73-6 continues to grow, as evidenced by recent patent activity. An analysis of intellectual property filings reveals a significant increase in applications related to this chemical scaffold, particularly in the areas of CNS disorders and pain management. Several companies appear to be exploring prodrug approaches to enhance bioavailability, while others are investigating combination therapies with existing medications. This competitive landscape suggests that b-1-Piperidinyl-benzeneethanamine and its analogs may soon enter clinical trials for specific indications.
In conclusion, the body of research on 5815-73-6 (b-1-Piperidinyl-benzeneethanamine) has expanded considerably in recent years, revealing its potential as a versatile scaffold for drug development. While significant progress has been made in understanding its pharmacology and therapeutic potential, important questions remain regarding its precise mechanism of action and optimal clinical applications. Future research directions likely will include more detailed receptor profiling, human safety studies, and exploration of additional therapeutic indications beyond CNS disorders. The compound's development trajectory serves as an interesting case study in modern medicinal chemistry approaches to CNS drug discovery.
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